molecular formula C15H17N3O B14803147 N-Benzyl-4-hydrazinyl-2-methylbenzamide

N-Benzyl-4-hydrazinyl-2-methylbenzamide

Cat. No.: B14803147
M. Wt: 255.31 g/mol
InChI Key: KFKWCPLEMNJJSP-UHFFFAOYSA-N
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Description

N-Benzyl-4-hydrazinyl-2-methylbenzamide is an organic compound with the molecular formula C15H15N3O It is a derivative of benzamide, characterized by the presence of a benzyl group, a hydrazinyl group, and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-hydrazinyl-2-methylbenzamide typically involves the following steps:

    Formation of the Benzyl Hydrazine Intermediate: Benzyl chloride reacts with hydrazine hydrate to form benzyl hydrazine.

    Acylation Reaction: The benzyl hydrazine intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-hydrazinyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-4-hydrazinyl-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-4-hydrazinyl-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-methylbenzamide: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    4-Hydrazinyl-2-methylbenzamide: Lacks the benzyl group, affecting its overall chemical properties and reactivity.

Uniqueness

N-Benzyl-4-hydrazinyl-2-methylbenzamide is unique due to the presence of both the benzyl and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-benzyl-4-hydrazinyl-2-methylbenzamide

InChI

InChI=1S/C15H17N3O/c1-11-9-13(18-16)7-8-14(11)15(19)17-10-12-5-3-2-4-6-12/h2-9,18H,10,16H2,1H3,(H,17,19)

InChI Key

KFKWCPLEMNJJSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NN)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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